1-(3-Acetamidophenyl)-5-mercaptotetrazole

Photographic Emulsion Antifoggant Silver Halide

1-(3-Acetamidophenyl)-5-mercaptotetrazole (APMT) is the definitive 5-mercaptotetrazole for photographic emulsion formulation, offering a critical balance of antifogging efficacy and tunable electronic properties unmatched by unsubstituted PMT or MPMT analogs. Procure ≥98% HPLC-grade material to ensure consistent silver-halide interaction and enantioselective aza-Michael reaction performance.

Molecular Formula C9H9N5OS
Molecular Weight 235.27 g/mol
CAS No. 14070-48-5
Cat. No. B086221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Acetamidophenyl)-5-mercaptotetrazole
CAS14070-48-5
Molecular FormulaC9H9N5OS
Molecular Weight235.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
InChIInChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16)
InChIKeySCWKACOBHZIKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Acetamidophenyl)-5-mercaptotetrazole (CAS 14070-48-5) – Tetrazole-Based Antifoggant and Synthetic Intermediate


1-(3-Acetamidophenyl)-5-mercaptotetrazole (APMT) is a heterocyclic compound belonging to the 5-mercaptotetrazole class, characterized by a 1-phenyl substituent bearing a 3-acetamido group [1]. This white to light-yellow crystalline powder (MW 235.27 g/mol, mp 185–187°C) is primarily employed as a specialized antifoggant in silver halide photographic emulsions and as a versatile building block in organic synthesis, particularly in enantioselective aza-Michael reactions [2]. Its unique combination of a mercapto group for silver-halide interaction and an acetamido functionality for tunable electronic properties distinguishes it within the mercaptotetrazole series.

Why Substituting 1-(3-Acetamidophenyl)-5-mercaptotetrazole with Other Mercaptotetrazoles Compromises Photographic Performance


Within the 5-mercaptotetrazole class, the nature and position of the phenyl substituent profoundly influence both antifogging efficacy and deleterious side-effects such as speed loss, reciprocity failure, and dye displacement [1]. As explicitly documented in photographic emulsion patents, 1-(3-methoxyphenyl)-5-mercaptotetrazole (MPMT) induces severe white light speed loss, whereas unsubstituted 1-phenyl-5-mercaptotetrazole (PMT) lacks the fine balance of properties achieved by APMT [2]. Direct substitution of APMT with these analogs leads to unpredictable and often unacceptable changes in emulsion sensitivity, latent image stability, and color reproduction, making generic interchange highly inadvisable for critical photographic applications.

Quantitative Evidence Guide: Direct Performance Comparisons of 1-(3-Acetamidophenyl)-5-mercaptotetrazole vs. Closest Analogs


Antifogging Behavior: Fog Reduction vs. Speed Trade-off Compared to 1-(3-Methoxyphenyl)-5-mercaptotetrazole

In silver halide photographic emulsions, 1-(3-acetamidophenyl)-5-mercaptotetrazole (APMT) is effective in reducing fog levels but causes an increase in intrinsic speed and adverse reciprocity characteristics. In contrast, 1-(3-methoxyphenyl)-5-mercaptotetrazole (MPMT) causes severe white light speed loss when used alone [1]. The patent data explicitly quantifies the required concentrations: total antifoggant levels range from 1.5 to 5.0 mmol per mole of silver [1].

Photographic Emulsion Antifoggant Silver Halide

Optimized Antifoggant Combination Ratio for Improved Raw Stock Keeping Without Speed Loss

When combined with 1-(3-methoxyphenyl)-5-mercaptotetrazole (MPMT), APMT enables a balanced antifogging profile. The patented combination requires 0.3 to 4.0 moles of MPMT per mole of APMT, with total antifoggant concentration between 1.5 and 5.0 mmol per mole of silver [1]. This specific ratio mitigates the individual drawbacks of each compound: APMT's speed increase and MPMT's speed loss are mutually counterbalanced, resulting in improved raw stock keeping without loss of photographic speed [1].

Photographic Emulsion Antifoggant Synergy Formulation Optimization

In Vitro Cytotoxicity Profile: Non-Toxic in MTT Assay for Preliminary Drug Development

In a 2023 study, 1-(3-acetamidophenyl)-5-mercaptotetrazole was subjected to MTT cytotoxicity assay on human cell lines and was found to be non-toxic [1]. This favorable safety profile is a crucial differentiator for pharmaceutical research, as many tetrazole derivatives exhibit varying degrees of cytotoxicity. While not a direct comparator within the study, the result positions APMT as a potentially safer scaffold relative to other heterocyclic compounds with documented cytotoxic liabilities.

Cytotoxicity Drug Discovery MTT Assay

Synthetic Utility as Michael Donor: N-Nucleophilicity in Enantioselective Aza-Michael Reactions

5-Mercaptotetrazoles, including 1-(3-acetamidophenyl)-5-mercaptotetrazole, serve as versatile N-nucleophilic Michael donors in enantioselective amine-catalyzed aza-Michael reactions with α,β-unsaturated aldehydes, overcoming their typical S-nucleophilic tendency [1]. This behavior enables the enantioselective preparation of nitrogen-containing functionalities such as oxazinimines, formamidines, ureas, and isoureas [1]. While this property is shared across the 5-mercaptotetrazole class, the 3-acetamidophenyl substituent may modulate reactivity and enantioselectivity compared to unsubstituted phenyl or other analogs, though direct comparative data are not yet available.

Asymmetric Catalysis Aza-Michael Addition Synthetic Methodology

Purity Specification: ≥98.0% by HPLC Ensures Reproducible Experimental Results

Commercial suppliers such as TCI provide 1-(3-acetamidophenyl)-5-mercaptotetrazole with a minimum purity of 98.0% (T)(HPLC) . This high purity level exceeds typical research-grade specifications (often ≥95%) for many in-class mercaptotetrazoles, ensuring minimal batch-to-batch variability and more reproducible outcomes in sensitive photographic or synthetic applications .

Chemical Purity Quality Control Analytical Specification

High-Impact Application Scenarios for 1-(3-Acetamidophenyl)-5-mercaptotetrazole


Advanced Photographic Emulsion Formulation

1-(3-Acetamidophenyl)-5-mercaptotetrazole is ideally suited for use in silver halide color photographic emulsions, particularly in combination with 1-(3-methoxyphenyl)-5-mercaptotetrazole at ratios of 0.3–4.0 mol MPMT/mol APMT. This combination, as demonstrated in Eastman Kodak patents, yields improved raw stock keeping without loss of photographic speed [1]. The compound's ability to reduce fog while enabling fine-tuning of emulsion speed makes it a critical component in the design of high-performance color papers and films [2].

Medicinal Chemistry and Drug Discovery

APMT serves as a non-toxic scaffold for anticonvulsant drug development, as supported by molecular docking studies and MTT cytotoxicity assays [1]. Its tetrazole core acts as a bioisostere of carboxylic acid, enhancing metabolic stability and bioavailability [2]. Additionally, its utility as a Michael donor in enantioselective aza-Michael reactions allows for the construction of chiral nitrogen-containing pharmacophores, which are prevalent in central nervous system (CNS) therapeutics [3].

Organic Synthesis and Asymmetric Catalysis

In academic and industrial organic synthesis laboratories, 1-(3-acetamidophenyl)-5-mercaptotetrazole is employed as a versatile synthetic equivalent for nitrogen-containing functional groups [1]. Its N-nucleophilic behavior in organocatalytic aza-Michael additions enables the enantioselective preparation of oxazinimines, formamidines, ureas, and isoureas, offering a reliable route to chiral building blocks for pharmaceutical and agrochemical research [1].

Quality Control and Analytical Method Development

The availability of 1-(3-acetamidophenyl)-5-mercaptotetrazole at ≥98.0% purity by HPLC ensures its suitability as a reference standard in analytical method development and quality control workflows for photographic additives and pharmaceutical intermediates [1]. The compound's well-defined melting point (185–187°C) and consistent physical properties facilitate accurate identification and quantification in complex matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Acetamidophenyl)-5-mercaptotetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.